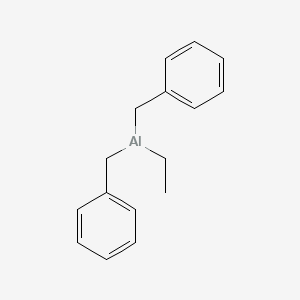

Dibenzyl(ethyl)alumane

Description

Dibenzyl(ethyl)alumane is an organoaluminum compound characterized by an aluminum center bonded to one ethyl group and two benzyl substituents. Such compounds are typically synthesized via transmetallation or alkylation reactions involving aluminum precursors and organohalides or Grignard reagents . This compound likely serves as a Lewis acid in organic synthesis, facilitating catalytic processes such as polymerization or asymmetric transformations. Its benzyl groups may enhance steric bulk and electron-donating effects, influencing reactivity and stability compared to simpler aluminum alkyls.

Properties

CAS No. |

110979-20-9 |

|---|---|

Molecular Formula |

C16H19Al |

Molecular Weight |

238.30 g/mol |

IUPAC Name |

dibenzyl(ethyl)alumane |

InChI |

InChI=1S/2C7H7.C2H5.Al/c2*1-7-5-3-2-4-6-7;1-2;/h2*2-6H,1H2;1H2,2H3; |

InChI Key |

OTACYDLCOLOKPA-UHFFFAOYSA-N |

Canonical SMILES |

CC[Al](CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl(ethyl)alumane typically involves the reaction of aluminum trichloride with benzyl chloride and ethyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum compound. The general reaction scheme is as follows:

AlCl3+2C6H5CH2Cl+C2H5MgBr→(C6H5CH2)2AlC2H5+MgBrCl+MgCl2

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl(ethyl)alumane undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxygen to form aluminum oxides and benzyl radicals.

Reduction: Can reduce certain organic compounds, acting as a reducing agent.

Substitution: Participates in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.

Reduction: Often carried out in the presence of hydrogen gas or other reducing agents.

Substitution: Requires nucleophiles such as halides or alkoxides, often in the presence of a catalyst.

Major Products Formed

Oxidation: Produces aluminum oxides and benzyl radicals.

Reduction: Yields reduced organic compounds and aluminum by-products.

Substitution: Forms new organoaluminum compounds with different substituents.

Scientific Research Applications

Dibenzyl(ethyl)alumane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Investigated for its potential use in the synthesis of biologically active molecules.

Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of dibenzyl(ethyl)alumane involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. The benzyl and ethyl groups can stabilize intermediates and transition states, enhancing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Ethylaluminum Sesquichloride (EASC)

Structure and Properties :

Ethylaluminum sesquichloride (C₆H₁₅Al₂Cl₃) features a mixed chloro-ethyl coordination, with the formula [Cl₂Al-Et]₂·[ClAl-Et₂] . In contrast, Dibenzyl(ethyl)alumane replaces chlorine atoms with benzyl groups, reducing electrophilicity and altering solubility.

Key Differences :

- Electrophilicity : EASC’s chlorine atoms render it more electrophilic, making it superior for initiating polymerization. This compound’s benzyl groups may stabilize transition states in asymmetric catalysis .

- Handling : EASC poses significant hazards (e.g., H250: self-heating, H314: severe skin burns), whereas benzyl-substituted alumane derivatives may exhibit reduced pyrophoricity due to bulky organic ligands .

Chiral Organoaluminum Dibromides

highlights chiral organoaluminum dibromides, such as (4-methyl-benzylidene)-phenyl-amine complexes, which are used in enantioselective Diels-Alder reactions.

Trimethylaluminum (TMA) and Triethylaluminum (TEA)

Compared to this compound:

- Thermal Stability : Bulky ligands may enhance thermal stability, whereas TMA and TEA are highly pyrophoric .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.